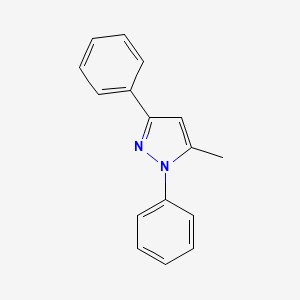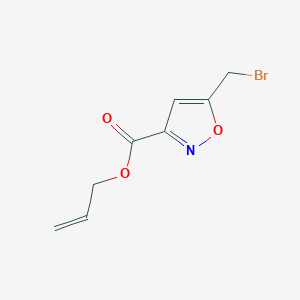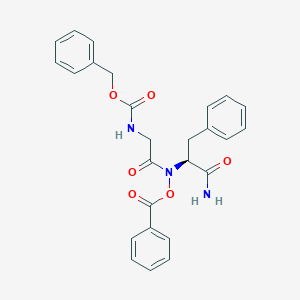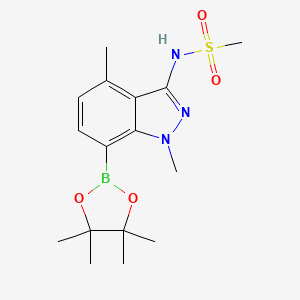
N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole core, a boronate ester group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated indazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.
Attachment of the Methanesulfonamide Moiety: The final step involves the sulfonylation of the indazole derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: Its unique structural features make it a candidate for the development of novel materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological processes and to identify potential drug targets.
Catalysis: Its boronate ester group makes it a useful ligand in catalytic reactions, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors or molecular probes.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dimethyl-1H-indazol-3-yl)methanesulfonamide: Lacks the boronate ester group, which may result in different reactivity and applications.
N-(7-bromo-1,4-dimethyl-1H-indazol-3-yl)methanesulfonamide: Contains a bromine atom instead of the boronate ester group, which can affect its chemical properties and reactivity.
N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)acetamide: Similar structure but with an acetamide group instead of the methanesulfonamide moiety.
Uniqueness
The presence of both the boronate ester group and the methanesulfonamide moiety in N-(1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methanesulfonamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C16H24BN3O4S |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[1,4-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H24BN3O4S/c1-10-8-9-11(17-23-15(2,3)16(4,5)24-17)13-12(10)14(18-20(13)6)19-25(7,21)22/h8-9H,1-7H3,(H,18,19) |
InChI Key |
XWGXBSUKSAWCRY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C)C(=NN3C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


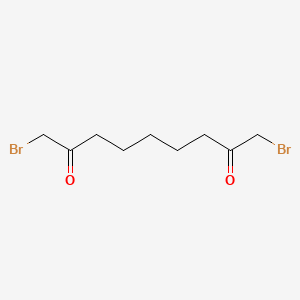


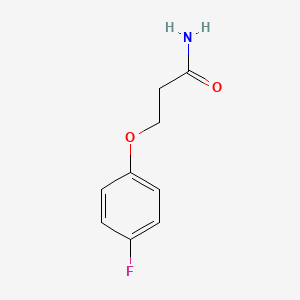

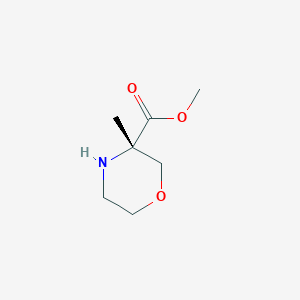
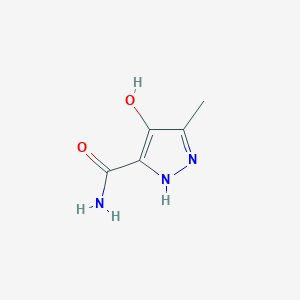
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
